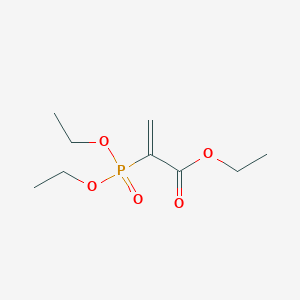

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE

Description

Significance of Phosphonate (B1237965) Chemistry in Advanced Synthetic Methodologies

Phosphonate chemistry plays a pivotal role across numerous scientific disciplines, including medicinal chemistry, materials science, and agriculture. rsc.orgfrontiersin.org The phosphonate moiety (C-PO(OR)₂) is a structural analog of the phosphate (B84403) group (O-PO(OR)₂) but possesses a direct and robust carbon-phosphorus bond, rendering it resistant to enzymatic cleavage. frontiersin.org This stability makes phosphonates valuable as bioisosteres of natural phosphates in drug design, leading to the development of antiviral and anticancer pronucleotides, as well as drugs for bone-resorption disorders. frontiersin.orgnih.gov

In the realm of synthetic organic chemistry, phosphonates are indispensable reagents. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry, utilizes phosphonate carbanions to generate alkenes with high stereoselectivity. wikipedia.org This reaction is a powerful alternative to the Wittig reaction, often providing better yields and easier separation of byproducts. Furthermore, the electron-withdrawing nature of the phosphonate group activates the adjacent double bond for various nucleophilic addition reactions, including Michael additions, conjugate additions, and cycloadditions. rsc.org These reactions provide efficient routes to a diverse range of functionalized molecules. The development of catalytic and asymmetric variants of these transformations continues to expand the synthetic utility of phosphonates. organic-chemistry.org

Overview of Ethyl 2-(Diethoxyphosphoryl)prop-2-enoate as a Versatile Synthetic Intermediate

Within the class of α,β-unsaturated phosphonates, this compound stands out as a particularly useful and versatile synthetic intermediate. nih.gov This compound, also known as diethyl (α-carbethoxyvinyl)phosphonate, features a terminal double bond substituted with both an ester and a phosphonate group. This unique substitution pattern endows the molecule with multiple reactive sites, making it a valuable precursor for the synthesis of a wide variety of complex organic molecules.

The presence of both the ester and phosphonate functionalities allows for a rich and diverse reaction chemistry. The double bond is highly activated towards nucleophilic attack, participating readily in Michael additions with a wide range of nucleophiles. It can also act as a dienophile in Diels-Alder reactions, providing access to cyclic phosphonates. The ester group can be hydrolyzed, reduced, or converted to other functional groups, while the phosphonate moiety can be further manipulated or used to introduce a phosphorus-containing group into a target molecule.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 20345-61-3 |

| Molecular Formula | C₉H₁₇O₅P |

| Molecular Weight | 236.20 g/mol |

| IUPAC Name | This compound |

Data sourced from PubChem CID 11085761 nih.gov

Research Trajectories and Academic Objectives Pertaining to this compound

Current research involving this compound is focused on expanding its synthetic applications and developing novel methodologies that leverage its unique reactivity. Key areas of investigation include:

Asymmetric Catalysis: A major objective is the development of enantioselective reactions using this substrate. Researchers are exploring the use of chiral catalysts to control the stereochemistry of conjugate additions and cycloaddition reactions, leading to the synthesis of optically active phosphonates. These chiral products are of significant interest in medicinal chemistry and materials science.

Domino and Multicomponent Reactions: The multiple reactive sites of this compound make it an ideal candidate for domino and multicomponent reactions. These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. The design of novel reaction cascades initiated by the addition of a nucleophile to the activated double bond is a particularly active area of research.

Synthesis of Novel Heterocycles: The compound serves as a versatile starting material for the synthesis of a wide variety of phosphorus-containing heterocycles. Research is directed towards the development of new annulation strategies to construct five-, six-, and seven-membered rings incorporating the phosphonate moiety. These heterocyclic systems are scaffolds for new classes of bioactive molecules and functional materials.

Applications in Polymer Chemistry: The vinyl group in this compound allows it to function as a monomer in polymerization reactions. copoldb.jp Researchers are investigating its use in the synthesis of novel polymers with unique properties, such as flame retardancy, metal chelation, and biocompatibility, conferred by the presence of the phosphonate group.

The continued exploration of the chemistry of this compound promises to yield new synthetic methods and provide access to a diverse range of valuable chemical entities.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-diethoxyphosphorylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUXWCBODIJKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454713 | |

| Record name | ethyl 2-diethylphosphonoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20345-61-3 | |

| Record name | ethyl 2-diethylphosphonoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Ethyl 2 Diethoxyphosphoryl Prop 2 Enoate

Elucidation of Horner-Wadsworth-Emmons Reaction Mechanisms with Phosphonate (B1237965) Reagents

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, such as the simple removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org The reaction involves a stabilized phosphonate carbanion reacting with an aldehyde or ketone to predominantly form (E)-alkenes. wikipedia.org The mechanism begins with the deprotonation of the phosphonate, followed by a nucleophilic attack on the carbonyl compound, leading to an intermediate that eliminates a phosphate ester to form the alkene. wikipedia.orgnumberanalytics.comnrochemistry.com

Computational and Quantum Chemical Studies on HWE Transition States and Intermediates

Computational and quantum chemical studies have provided profound insights into the mechanistic details of the Horner-Wadsworth-Emmons (HWE) reaction. High-level quantum mechanical calculations have been employed to investigate the reaction mechanism using realistic model systems. acs.orgfigshare.com These studies have revealed that the reaction pathway involves the addition of the phosphonate enolate to the carbonyl compound, followed by the formation of an oxaphosphetane intermediate, pseudorotation, P-C bond cleavage, and finally O-C bond cleavage. nih.gov

A key finding from these computational explorations is the identification of the rate-determining step. In the gas phase or in the presence of a single coordinating solvent molecule, the formation of the oxaphosphetane is the rate-limiting step. nih.gov Theoretical calculations, including ab initio and semi-empirical methods, suggest that electron-withdrawing substituents on the phosphonate reagent stabilize both the intermediates and the transition states. researchgate.net This stabilization leads to reduced reversibility in the initial addition step, which in turn favors the formation of Z-products. researchgate.net

Furthermore, computational models have successfully reproduced experimentally observed product selectivities. nih.gov Studies have shown that the transition state leading to the trans-olefin (E-isomer) is energetically more stable than the transition state leading to the cis-olefin (Z-isomer), explaining the common E-selectivity of the reaction. nih.gov The steric effects in the transition states of the addition steps have also been identified as a crucial factor influencing the stereochemical outcome, sometimes proving more important than electronic effects. elsevierpure.com Solvation has been found to have a significant influence on the reaction path; in many solvated systems, the bimolecular formation of the oxyanion intermediate can become the rate-limiting step. acs.orgfigshare.com

Influence of Base, Solvent, and Additives on Stereochemical Outcomes in HWE

The stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the presence of additives. researchgate.net These factors can be manipulated to control the ratio of (E) to (Z) alkene isomers produced. wikipedia.org

Base and Cation Effects: The choice of base and its corresponding metal cation plays a critical role. Strong bases like sodium hydride (NaH) are commonly used. numberanalytics.com Systematic studies have demonstrated that lithium salts generally lead to greater (E)-stereoselectivity compared to sodium or potassium salts. wikipedia.org The nature of the cation influences the stability of the reaction intermediates. acs.org For instance, the use of a Grignard reagent like iPrMgCl as a base generates a stable magnesium(II) phosphonoenolate, which contributes to high (E)-selectivity. acs.org Weaker base conditions, such as a combination of a lithium cation and a tertiary amine, are also effective for achieving high (E)-selectivity, particularly with base-sensitive substrates. acs.org

Solvent and Temperature Effects: Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction. numberanalytics.com The reaction temperature is another key variable; higher temperatures (e.g., 23 °C vs. -78 °C) tend to favor the formation of the thermodynamically more stable (E)-alkene by allowing the intermediates to equilibrate. wikipedia.orgresearchgate.net Conversely, lower temperatures often result in higher stereoselectivity. numberanalytics.com

Additives: Additives like crown ethers can influence the stereoselectivity by sequestering metal cations, thereby altering the aggregation state and reactivity of the phosphonate anion. researchgate.net The use of certain additives can promote the formation of Z-alkenes, a modification often referred to as the Still-Gennari olefination, which employs phosphonates with electron-withdrawing groups in the presence of strong bases and crown ethers. researchgate.net

The following table summarizes the influence of various reaction parameters on the stereochemical outcome of the HWE reaction.

| Parameter | Condition | Predominant Isomer | Rationale |

| Cation | Li⁺ > Na⁺ > K⁺ | E | Stronger chelation by Li⁺ stabilizes the transition state leading to the E-isomer. wikipedia.org |

| Base | Strong bases (e.g., NaH, iPrMgCl) | E | Facilitates formation of the thermodynamically favored intermediate. numberanalytics.comacs.org |

| Temperature | Higher Temperature (e.g., 23 °C) | E | Allows for equilibration of intermediates to the more stable trans-adduct. wikipedia.org |

| Solvent | Polar solvents (e.g., THF, DMF) | Varies | Solvates cations and influences the reaction pathway and rate. numberanalytics.comacs.org |

| Additives | Crown Ethers (with K⁺) | Z | Sequesters the cation, favoring a kinetically controlled pathway to the Z-isomer (Still-Gennari conditions). researchgate.net |

| Phosphonate Substituents | Electron-withdrawing (e.g., -CF₃CH₂O) | Z | Stabilizes intermediates, reducing reversibility and favoring the kinetic Z-product. researchgate.net |

Reaction Pathways in Nucleophilic Additions to Ethyl 2-(diethoxyphosphoryl)prop-2-enoate

This compound is an activated alkene, making it an excellent Michael acceptor for various nucleophiles. researchgate.net The electron-withdrawing nature of both the ester and the phosphonate groups polarizes the carbon-carbon double bond, facilitating conjugate addition reactions.

Analysis of Michael Addition Mechanisms and Selectivity

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. byjus.commasterorganicchemistry.com In the case of this compound, the reaction involves the addition of a nucleophile (Michael donor) to the double bond, driven by the formation of a more stable C-C single bond. masterorganicchemistry.com

The mechanism typically proceeds in three steps:

Formation of the Nucleophile: A base deprotonates the Michael donor (e.g., a compound with acidic α-hydrogens like a malonate ester) to form a stabilized enolate or carbanion. masterorganicchemistry.com

Nucleophilic Attack: The generated nucleophile adds to the β-carbon of the phosphonoacrylate in a 1,4-addition fashion. byjus.commasterorganicchemistry.com This step forms a new C-C bond and generates a new enolate intermediate.

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used in the first step or during workup) to yield the final Michael adduct. masterorganicchemistry.com

The selectivity of the Michael addition can be influenced by several factors. The reaction can be catalyzed by bases or, in some cases, by Lewis or Brønsted acids which activate the Michael acceptor. rsc.org The nature of the nucleophile, the solvent, and the catalyst all play a role in the efficiency and outcome of the reaction. For instance, the addition of dialkyl H-phosphonates to α,β-unsaturated systems, known as the phospha-Michael addition, is a common method for forming C-P bonds and is often promoted by basic catalysts. rsc.orgresearchgate.net

Mechanistic Aspects of Asymmetric Additions to α,β-Unsaturated Phosphonates

Asymmetric Michael additions to α,β-unsaturated phosphonates provide an efficient route to chiral organophosphorus compounds, which are valuable in medicinal chemistry and as chiral ligands in catalysis. These reactions rely on the use of chiral catalysts to control the stereochemical outcome.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral amines, thioureas, and phosphoric acids are commonly employed to activate the substrates and create a chiral environment around the reaction center. For example, chiral squaramide and cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully used in the asymmetric conjugate addition of nucleophiles like oxindoles to vinylphosphonates. researchgate.net

The proposed mechanism for many of these organocatalyzed reactions involves the formation of non-covalent interactions between the catalyst and the substrates. In a typical scenario with a bifunctional catalyst (e.g., a thiourea with a basic site), the catalyst simultaneously activates both the nucleophile and the electrophile. The acidic N-H protons of the thiourea can activate the phosphonoacrylate by hydrogen bonding to the phosphoryl and carbonyl oxygens, while the basic site of the catalyst deprotonates the nucleophile. This dual activation within a defined chiral pocket directs the nucleophilic attack to one face of the Michael acceptor, leading to high enantioselectivity.

Metal-based catalysts, often featuring chiral ligands, are also employed. Mechanistic studies suggest that these catalysts coordinate to the α,β-unsaturated phosphonate, controlling the facial selectivity of the nucleophilic attack. The development of efficient chiral ligands and catalysts remains an active area of research to broaden the scope and improve the stereoselectivity of these important reactions. researchgate.net

Proposed Mechanisms for Cycloaddition Reactions with Phosphonoacrylates

Phosphonoacrylates, such as this compound, can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) due to their electron-deficient double bond. The phosphonate group serves as a powerful electron-withdrawing group, activating the dienophile for reaction with electron-rich dienes.

Theoretical studies and experimental results indicate that the activating and directing effects of the phosphonate group are significant. In the Diels-Alder reaction of trialkyl 2-phosphonoacrylates with N-buta-1,3-dienylsuccinimide, the phosphonate group influences the stereochemical outcome of the cycloaddition. rsc.org The reaction can produce cycloadducts with specific stereochemistry, such as a cis axial/equatorial relationship between the succinimido and phosphonate groups, which has been confirmed by NMR and X-ray diffraction analyses. rsc.org

The mechanism of these cycloadditions is generally considered to be a concerted, pericyclic process, proceeding through a single cyclic transition state, although some highly polarized systems may involve stepwise, zwitterionic intermediates. nih.gov The regioselectivity (the ortho vs. meta product) and stereoselectivity (endo vs. exo) are controlled by a combination of steric and electronic factors, including secondary orbital interactions in the transition state. Computational studies help to rationalize the observed product distributions by analyzing the energies of the possible transition states. For example, in reactions with unsymmetrical dienes, the regioselectivity can be predicted by considering the electronic character and orbital coefficients of the reacting atoms. The phosphonate group's steric bulk and electronic influence are key in determining the preferred reaction pathway and the structure of the final cycloadduct. rsc.org

Advanced Synthetic Applications of Ethyl 2 Diethoxyphosphoryl Prop 2 Enoate in Organic Chemistry

Application in Asymmetric Synthesis

The electron-deficient double bond of ethyl 2-(diethoxyphosphoryl)prop-2-enoate makes it an ideal candidate for various asymmetric transformations, enabling the synthesis of chiral phosphonates which are valuable intermediates in medicinal chemistry and materials science.

Enantioselective Hydrogenation of α,β-Unsaturated Phosphonates

The asymmetric hydrogenation of α,β-unsaturated phosphonates, such as this compound, provides a direct route to chiral phosphonates. This transformation is typically achieved using chiral transition metal catalysts, most commonly based on rhodium, ruthenium, or iridium. ethz.chharvard.edu The success of these reactions hinges on the design of the chiral ligand, which coordinates to the metal center and directs the stereochemical outcome of the hydrogen addition.

While specific data for the enantioselective hydrogenation of this compound is not extensively detailed in readily available literature, the reactivity can be inferred from studies on analogous vinyl phosphonates. For instance, rhodium complexes bearing chiral diphosphine ligands like BINAP and its derivatives have been successfully employed for the hydrogenation of various α,β-unsaturated systems. ethz.ch Iridium catalysts paired with P,N-ligands such as PHOX have also shown high efficiency and enantioselectivity in the hydrogenation of unfunctionalized olefins, a technology that can be adapted for substrates like vinyl phosphonates. ethz.ch

Key research findings in the broader class of α,β-unsaturated phosphonates demonstrate the viability of this approach. Rhodium(I) catalysts with TADDOL-based phosphoramidite (B1245037) P,S-ligands have been shown to be highly effective for the hydrogenation of diisopropyl (1-arylvinyl)phosphonates, achieving excellent enantioselectivities (up to 99% ee) under mild conditions. nih.gov Similarly, rhodium complexes with chiral aminophosphine-phosphine ligands have yielded chiral 1-aryl and 1-alkyl-substituted ethylphosphonates with enantiomeric excesses ranging from 92-98%. researchgate.net These established catalytic systems are prime candidates for the effective asymmetric hydrogenation of this compound.

| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rh(I) / TADDOL-based Phosphoramidite P,S-Ligands | (1-Arylvinyl)phosphonates | Up to 99% | nih.gov |

| Rh / BoPhoz-type Aminophosphine-phosphine Ligands | 1-Aryl- and 1-Alkylethenylphosphonates | 92-98% | researchgate.net |

| Ru / BINAP Derivatives | α,β-Unsaturated Carboxylic Acids | Moderate to Good | ethz.ch |

| Ir / PHOX Ligands | Tetrasubstituted Olefins | Up to 97% | ethz.ch |

Asymmetric Conjugate Additions to α,β-Unsaturated Phosphonates

Asymmetric conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction. For this compound, this reaction allows for the stereocontrolled introduction of a wide range of nucleophiles at the β-position. Organocatalysis has emerged as a particularly effective strategy for this purpose, utilizing small chiral organic molecules to catalyze the reaction and induce enantioselectivity. nih.govresearchgate.net

Chiral amines, such as those derived from proline, and bifunctional catalysts like squaramides and thioureas are commonly employed. beilstein-journals.org These catalysts activate the substrate by forming a chiral iminium ion or by activating the nucleophile through hydrogen bonding. For example, the addition of aldehydes to ethyl 2-(diethoxyphosphoryl)acrylate has been achieved using a diarylprolinol silyl (B83357) ether organocatalyst. pageplace.de The resulting Michael adducts can then be converted into other valuable chiral building blocks like δ-lactones. pageplace.de

Recent studies have also explored the use of halogen-bond (XB) catalysis for the enantioselective Michael addition of malononitrile (B47326) to vinyl phosphonates, demonstrating that activation through the phosphonate (B1237965) group is a viable strategy. nih.gov This approach, enhanced by hydrogen bonding, has afforded products in good yields and enantioselectivities. nih.gov The development of such novel catalytic systems continues to expand the scope of asymmetric conjugate additions to substrates like this compound.

| Catalyst Type | Nucleophile | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Diarylprolinol Silyl Ether | Aldehydes | Ethyl 2-(diethoxyphosphoryl)acrylate | Forms chiral δ-hydroxyalkanoates after reduction. | pageplace.de |

| Bifunctional Halogen Bond (XB) Catalyst | Malononitrile | Vinyl Phosphonates | Activation via the phosphonate group; good yields and enantioselectivities. | nih.gov |

| Dinuclear Zinc Catalyst | 2(5H)-Furanone | Nitroalkenes | High diastereo- and enantioselectivity in vinylogous additions. | rsc.org |

| Cinchona-derived Primary Amines | Thiomalonates | Enones | Efficient and enantioselective under mechanochemical conditions. | beilstein-journals.org |

Role as a Precursor for Chiral Auxiliaries and P-Stereogenic Centers

This compound serves as a valuable starting material for the synthesis of molecules containing P-stereogenic centers. nih.govresearchgate.net The creation of stereogenic phosphorus centers is a significant challenge in organic synthesis, and methods to achieve this catalytically and enantioselectively are highly sought after. nsf.govlibretexts.org

One strategy involves the desymmetrization of prochiral phosphorus compounds. nih.gov While the title compound itself is prochiral at the double bond, subsequent transformations of the phosphonate moiety can lead to P-chirality. For example, modification of the ethoxy groups on the phosphorus atom with a chiral diol would generate diastereomeric phosphonates, which could potentially be separated. More advanced catalytic methods involve the enantioselective substitution at the phosphorus center. nih.gov

Furthermore, the carbon skeleton derived from this compound after a stereoselective reaction can act as a chiral auxiliary. The phosphonate group can be modified or removed after guiding the stereochemistry of subsequent reactions. The development of organocatalytic methods, in particular, has provided new avenues for the synthesis of P-stereogenic compounds from various phosphorus-containing starting materials. nih.gov

Utility in Carbon-Carbon Bond Forming Reactions

The electron-deficient nature of the double bond in this compound makes it a powerful electrophile in a range of carbon-carbon bond-forming reactions.

Michael Addition Reactions with Diverse Nucleophiles and Their Derivatives

The Michael addition is a cornerstone reaction for this compound, allowing for the conjugate addition of a wide array of soft nucleophiles. chegg.comsciforum.net This reaction is typically catalyzed by a base, which generates the active nucleophile.

A diverse range of nucleophiles can be employed, including:

Carbon Nucleophiles : Enolates derived from β-dicarbonyl compounds (like malonic esters and acetoacetic esters), organocuprates, and enamines readily add to the β-position. sciforum.netnih.gov

Nitrogen Nucleophiles (Aza-Michael) : Primary and secondary amines can add to form β-amino phosphonates. nih.govnsf.gov These reactions are often efficient and can proceed under mild conditions, sometimes even without a catalyst. nsf.gov

Sulfur Nucleophiles (Thia-Michael) : Thiols are excellent nucleophiles for this transformation, adding rapidly in the presence of a base or a nucleophilic catalyst to yield β-thioether phosphonates. researchgate.netrsc.orgarkat-usa.orgchegg.comresearchgate.net The reaction is often highly efficient and proceeds with high atom economy. rsc.org

The products of these Michael additions are highly functionalized molecules that serve as versatile intermediates for further synthetic manipulations.

| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Carbon (Enolate) | Diethyl Malonate | Base (e.g., NaOEt) | Substituted Glutarate Derivative | sciforum.net |

| Nitrogen (Amine) | Piperidine | LiClO4 or neat | β-Amino Phosphonate | nsf.gov |

| Sulfur (Thiol) | Butanethiol | Base (e.g., Et3N) or Phosphine (B1218219) | β-Thioether Phosphonate | researchgate.netresearchgate.net |

| Phosphorus (Phosphite) | Diethyl Phosphite (B83602) | Base (e.g., DBU) | 1,3-Bis(phosphonate) | harvard.edu |

Cycloaddition Reactions, Including Diels-Alder and [2+2] Cycloadditions

The electron-withdrawing nature of the ester and phosphonate groups makes this compound a competent dienophile in Diels-Alder reactions. pageplace.de This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of six-membered rings containing a phosphonate group. researchgate.net

For example, in its reaction with a diene like cyclopentadiene (B3395910), this compound would be expected to form a bicyclic phosphonate adduct. nih.govnsf.govresearchgate.netslideshare.net The stereochemical outcome of the reaction, particularly the endo/exo selectivity, is governed by secondary orbital interactions, with the endo product often being favored under kinetic control. nsf.gov Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and influence the selectivity of the reaction.

In addition to [4+2] cycloadditions, α,β-unsaturated phosphonates can participate in [2+2] cycloadditions, particularly under photochemical conditions. nih.govchegg.commdpi.com These reactions, often with other alkenes, lead to the formation of substituted cyclobutane (B1203170) rings. nih.gov The regiochemical and stereochemical outcomes of these reactions depend on the nature of the reactants and the reaction conditions. Thermal [2+2] cycloadditions are also possible with specific partners like ketenes. chegg.com These cycloaddition strategies provide efficient routes to complex cyclic and bicyclic phosphonate-containing molecules.

Integration into Cascade and Multicomponent Reactions

The reactivity profile of this compound makes it an ideal candidate for cascade, or domino, reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

A notable example is the synthesis of α-alkylidene-γ-lactones and lactams, which involves a Michael addition-cyclization cascade. The reaction is initiated by the conjugate addition of a nucleophile, such as a nitroalkane, to this compound. The resulting enolate intermediate can then undergo further transformations in a sequential manner. For instance, the Michael addition of primary nitroalkanes to this compound yields 2-diethoxyphosphoryl-4-nitroalkanoates. These intermediates are then subjected to a Nef reaction to unmask a carbonyl group, followed by an intramolecular Horner-Wadsworth-Emmons reaction to furnish the cyclic product. This sequence efficiently constructs the lactone or lactam ring in a controlled manner.

| Reactant 1 | Reactant 2 | Intermediate | Final Product | Reaction Type |

| This compound | Primary Nitroalkane | 2-Diethoxyphosphoryl-4-nitroalkanoate | α-Alkylidene-γ-lactone/lactam | Michael Addition-Nef Reaction-Intramolecular HWE |

This cascade approach highlights the utility of this compound in streamlining the synthesis of valuable heterocyclic motifs.

Construction of Complex Molecular Architectures and Functionalized Scaffolds

The strategic application of this compound extends to the synthesis of diverse and highly functionalized molecular architectures, including both carbocyclic and heterocyclic ring systems.

The dual reactivity of this compound has been harnessed for the construction of a variety of cyclic structures.

Heterocyclic Systems:

Beyond the lactones and lactams mentioned previously, this reagent is instrumental in synthesizing other heterocyclic scaffolds. For example, it serves as a key starting material for the preparation of 4-methylideneisoxazolidin-5-ones. The synthesis commences with the Michael addition of N-methylhydroxylamine hydrochloride to this compound. The resulting adduct undergoes a subsequent lactonization to form 4-diethoxyphosphorylisoxazolidin-5-ones. The phosphonate group in this intermediate is then utilized in a Horner-Wadsworth-Emmons olefination with formaldehyde (B43269) to introduce the exocyclic methylene (B1212753) group, affording the target 4-methylideneisoxazolidin-5-ones.

| Starting Material | Reagent 1 | Intermediate 1 | Reagent 2 | Intermediate 2 | Reagent 3 | Final Product |

| This compound | N-Methylhydroxylamine | Michael Adduct | - | 4-Diethoxyphosphorylisoxazolidin-5-one | Formaldehyde | 4-Methylideneisoxazolidin-5-one |

Carbocyclic Systems:

In the realm of carbocycle synthesis, this compound is a precursor to intermediates that can undergo intramolecular cyclization to form five-membered rings. A general and efficient method for preparing 2-diethoxyphosphoryl-6-oxohexanoates involves the Michael addition of an organometallic reagent, such as [2-(1,3-dioxolan-2-yl)ethyl]magnesium bromide, to a substituted ethyl 2-(diethoxyphosphoryl)alk-2-enoate. After deprotection of the ketone, the resulting 2-diethoxyphosphoryl-6-oxohexanoate can undergo an intramolecular Horner-Wadsworth-Emmons reaction to yield 5-substituted cyclopent-1-enecarboxylates, which are valuable building blocks in natural product synthesis.

This compound serves as a valuable starting point for the synthesis of highly functionalized acyclic intermediates, which can then be elaborated into more complex molecular targets. The products of the initial Michael addition are themselves versatile synthetic precursors.

The 2-diethoxyphosphoryl-4-nitroalkanoates, formed from the conjugate addition of nitroalkanes, are key intermediates. The nitro group can be converted into a variety of other functional groups, such as amines or carbonyls (via the Nef reaction as discussed), providing access to a wide range of functionalized phosphonates.

Similarly, the Michael addition of organocuprates or other soft nucleophiles leads to a diverse array of α-substituted phosphonopropanoates. These compounds are valuable intermediates for further transformations, including cross-coupling reactions or as precursors in the synthesis of non-proteinogenic amino acids and other biologically active molecules. The phosphonate moiety can be retained as a stable phosphate (B84403) mimic or can be used to introduce a double bond via the Horner-Wadsworth-Emmons olefination at a later stage in the synthetic sequence.

| Precursor | Reaction | Resulting Intermediate | Potential Applications |

| This compound | Michael Addition of Nitroalkanes | 2-Diethoxyphosphoryl-4-nitroalkanoates | Synthesis of α-alkylidene-γ-lactones, functionalized amino phosphonates |

| This compound | Michael Addition of Organometallics | 2-Diethoxyphosphoryl-6-oxohexanoates | Intramolecular HWE for cyclopentene (B43876) synthesis |

The strategic use of this compound as a precursor allows for the introduction of the phosphonate group early in a synthetic route, enabling the construction of complex and functionally dense molecules.

Catalytic Strategies in Transformations of Ethyl 2 Diethoxyphosphoryl Prop 2 Enoate

Transition Metal-Catalyzed Transformations

Transition metal complexes are powerful catalysts for a range of transformations involving α,β-unsaturated phosphonates. Rhodium, in particular, has been extensively used in asymmetric hydrogenation, while various Lewis acids are effective in mediating cycloaddition reactions.

Rhodium-catalyzed asymmetric hydrogenation is a premier method for the synthesis of chiral phosphonates from their prochiral α,β-unsaturated precursors. This reaction provides access to optically active phosphonic acid derivatives, which are precursors to compounds with significant biological activity, such as α-aminophosphonic acids. The success of this transformation hinges on the design of chiral diphosphine ligands that coordinate to the rhodium center and effectively control the stereochemical outcome of the hydrogenation.

Landmark research has demonstrated that rhodium complexes featuring P-stereogenic diphosphine ligands, such as BisP* and MiniPHOS, exhibit outstanding enantioselectivity in the hydrogenation of various α,β-unsaturated phosphonic acid derivatives. For instance, the hydrogenation of dimethyl α-acetylaminoethenephosphonate using a rhodium complex of (R,R)-t-Bu-BisP* yields the (R)-configuration product with 90% enantiomeric excess (ee). This product is a key precursor to alafosfalin, an antibacterial agent whose biological activity is dependent on its stereochemistry.

The efficiency and enantioselectivity of these hydrogenations are influenced by the structure of the substrate and the ligand. Generally, bulkier substituents at the β-position of the unsaturated phosphonate (B1237965) lead to higher enantioselectivity. Catalysts derived from t-Bu-MiniPHOS have been shown to be superior to those with t-Bu-BisP*, achieving up to 99% ee for a range of substrates under relatively mild conditions. Another highly effective ligand, f-spiroPhos, when complexed with rhodium, has been used for the asymmetric hydrogenation of β,β-diaryl unsaturated phosphonates, achieving excellent enantioselectivities of up to 99.9% ee.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates with Various Chiral Ligands

| Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (R,R)-t-Bu-BisP* | Dimethyl α-acetylaminoethenephosphonate | 90% | nih.gov |

| t-Bu-MiniPHOS | Various β-substituted phosphonates | Up to 99% | nih.gov |

| (R,R)-f-spiroPhos | β,β-diaryl unsaturated phosphonates | Up to 99.9% | rsc.org |

| Phosphane-Phosphite | β-Acyloxy α,β-unsaturated phosphonates | Excellent | beilstein-journals.org |

| ClickFerrophos | β-Alkyl-β-aryl phosphonates | Up to 96% | ias.ac.in |

Lewis acids play a crucial role in activating α,β-unsaturated systems towards nucleophilic attack and cycloaddition reactions. In the context of phosphonoacrylates like ethyl 2-(diethoxyphosphoryl)prop-2-enoate, Lewis acids can coordinate to the carbonyl or phosphoryl oxygen, lowering the LUMO energy of the olefin and enhancing its reactivity as a dienophile in Diels-Alder reactions.

Studies on the Diels-Alder reactions of 2-phosphono-2-alkenoates have shown that Lewis acids can significantly improve reaction rates, yields, and, most importantly, selectivity. acs.org While thermal reactions often lead to mixtures of regio- and stereoisomers, the addition of a Lewis acid can drive the reaction towards a single product. Among various Lewis acids tested, tin(IV) chloride (SnCl₄) has proven to be highly effective at enhancing the regio- and stereoselectivity of the cycloaddition between triethyl 2-phosphonoacrylate and electron-rich dienes, resulting in the formation of single isomers in good yields. acs.org

For example, the reaction of triethyl 2-phosphonoacrylate with isoprene, trans-piperylene, or cyclopentadiene (B3395910) in the presence of SnCl₄ proceeds with high selectivity. acs.org Other Lewis acids like zinc chloride (ZnCl₂) have also been employed, although they may require elevated temperatures to promote the reaction. acs.org The choice of Lewis acid is critical, as stronger Lewis acids can sometimes be incompatible with the phosphonate substrate. acs.org This methodology provides a powerful route to highly functionalized cyclic phosphonates, which can serve as versatile intermediates in the synthesis of complex molecules, such as the natural product (±)-α-alasken-8-one. acs.org

Table 2: Effect of Lewis Acids on the Diels-Alder Reaction of Triethyl 2-Phosphonoacrylate with Isoprene

| Lewis Acid | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| None (Thermal) | Toluene, 110 °C | Moderate | Mixture of isomers | acs.org |

| SnCl₄ | CH₂Cl₂, -78 °C to rt | Good | Single regioisomer | acs.org |

| ZnCl₂ | Ether, reflux | 57% | Two isomers | acs.org |

| BF₃·OEt₂ | CH₂Cl₂, -78 °C to rt | Good | High regioselectivity | acs.org |

Organocatalysis in Asymmetric Synthesis Utilizing Phosphonate Acrylates

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and unique reactivity patterns. For α,β-unsaturated phosphonates, chiral organocatalysts, such as thioureas and N-heterocyclic carbenes (NHCs), have been successfully employed in various asymmetric transformations.

Chiral thiourea (B124793) derivatives are highly effective hydrogen-bond donors that can activate electrophiles. In the context of α,β-unsaturated phosphonates, the thiourea catalyst forms hydrogen bonds with the phosphoryl oxygen atom. This interaction increases the electrophilicity of the β-carbon, making the phosphonate more susceptible to conjugate addition by a nucleophile.

This strategy has been successfully applied to the conjugate addition of amines to vinyl phosphonates. nih.govresearchgate.net Simple, commercially available thiourea catalysts can promote this reaction to afford β-aminophosphonates in high yields (up to 99%). nih.gov The proposed catalytic cycle involves the formation of a catalyst-substrate complex through hydrogen bonding, which activates the phosphonate. Nucleophilic attack by the amine then occurs at the β-position, followed by a proton transfer to yield the final product and regenerate the catalyst. researchgate.net This methodology is notable for its operational simplicity, compatibility with various solvents, and the fact that it does not require an excess of either reactant. researchgate.net Furthermore, the catalyst can often be recovered and reused, adding to the sustainability of the process. researchgate.net

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts capable of generating a variety of reactive intermediates, leading to powerful annulation strategies for the construction of complex cyclic molecules. While direct NHC-catalyzed annulations with this compound are less common, related transformations involving similar phosphonate-containing substrates highlight the potential of this approach.

One key strategy involves the reaction of α,β-unsaturated aldehydes (enals) with acylphosphonates, which serve as challenging electrophiles due to steric hindrance. In a highly selective formal [3+2] annulation, an NHC catalyst reacts with an enal to form a homoenolate equivalent (the Breslow intermediate). This intermediate then attacks the carbonyl group of the acylphosphonate. Subsequent intramolecular cyclization and catalyst regeneration yield highly functionalized γ-butyrolactones. nih.gov The development of tailored C₁-symmetric biaryl saturated imidazolium-derived NHC catalysts was crucial for achieving high levels of enantioselectivity in this transformation. nih.gov

NHCs can also catalyze [3+3] and other annulation reactions by generating chiral α,β-unsaturated acylazolium intermediates from precursors like 2-bromoenals. ias.ac.in These electrophilic intermediates can then react with suitable 1,3-dinucleophiles to construct six-membered rings. These examples demonstrate the capability of NHC catalysis to engage phosphonate-containing molecules in complex annulation cascades, providing a promising avenue for the synthesis of novel heterocyclic phosphonates.

Development of Enantioselective Catalytic Methods for Chiral Phosphonate Centers

The development of efficient catalytic methods to install stereogenic centers, particularly at the α-carbon, in phosphonates is of paramount importance due to the prevalence of chiral phosphonates in bioactive compounds. bohrium.com Research in this area has focused on creating C-P bonds or modifying existing phosphonates with high stereocontrol.

Asymmetric hydrogenation of α,β-unsaturated phosphonates, as discussed in section 5.1.1, stands out as a highly successful strategy. bohrium.com Catalytic systems based on rhodium and chiral phosphine (B1218219) ligands consistently provide access to α-chiral phosphonates with excellent enantioselectivities. nih.govrsc.org

Another major approach is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated phosphonates. This includes the phospha-Michael reaction, where a phosphonate nucleophile adds to an unsaturated electrophile, or the addition of other nucleophiles to an unsaturated phosphonate acceptor. bohrium.comnih.gov Organocatalysis, particularly with chiral thioureas (section 5.2.1), has proven effective for the latter. nih.gov

Furthermore, catalytic asymmetric hydrophosphonylation reactions, such as the addition of dialkyl phosphites to imines (phospha-Mannich reaction) or aldehydes (phospha-aldol reaction), are powerful methods for synthesizing α-amino and α-hydroxyphosphonates with high enantiomeric excesses. nih.gov These reactions are often catalyzed by chiral metal complexes, including heterobimetallic systems. The continuous evolution of these catalytic methods is expanding the synthetic toolbox available for the preparation of complex, enantiomerically pure phosphonate compounds.

Advanced Analytical and Spectroscopic Characterization in Research of Ethyl 2 Diethoxyphosphoryl Prop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Ethyl 2-(diethoxyphosphoryl)prop-2-enoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the identity and structure of this compound.

In ¹H NMR, the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a complete picture of the proton environments within the molecule. The two protons of the terminal alkene (=CH₂) group are diastereotopic and typically appear as distinct doublets of doublets at different chemical shifts due to their coupling to each other and the phosphorus atom. The methylene (B1212753) (O-CH₂-CH₃) and methyl (O-CH₂-CH₃ ) protons of the ethoxy groups in both the ester and phosphonate (B1237965) moieties give rise to characteristic quartet and triplet signals, respectively.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Key signals include those for the carbonyl carbon (C=O) of the ester, the two olefinic carbons (C=CH₂), the methylene carbons of the ethoxy groups (O-CH₂), and the terminal methyl carbons (-CH₃). The coupling between phosphorus and carbon atoms (J-coupling) can often be observed, providing further structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| =CH₂ (trans to P) | ¹H | ~6.65 | dd | J(H,H) ≈ 2.0, J(P,H) ≈ 45.0 |

| =CH₂ (cis to P) | ¹H | ~6.20 | dd | J(H,H) ≈ 2.0, J(P,H) ≈ 21.0 |

| O-CH₂ -CH₃ (Ester) | ¹H | ~4.25 | q | J(H,H) ≈ 7.1 |

| O-CH₂ -CH₃ (Phosphonate) | ¹H | ~4.15 | qd | J(H,H) ≈ 7.1, J(P,H) ≈ 7.0 |

| O-CH₂-CH₃ (Ester) | ¹H | ~1.33 | t | J(H,H) ≈ 7.1 |

| O-CH₂-CH₃ (Phosphonate) | ¹H | ~1.37 | t | J(H,H) ≈ 7.1 |

| C =O | ¹³C | ~165.0 | d | J(P,C) ≈ 15.0 |

| C =CH₂ | ¹³C | ~135.0 | d | J(P,C) ≈ 185.0 |

| C=CH₂ | ¹³C | ~133.0 | d | J(P,C) ≈ 10.0 |

| O -CH₂ (Ester) | ¹³C | ~61.5 | s | - |

| O -CH₂ (Phosphonate) | ¹³C | ~64.0 | d | J(P,C) ≈ 5.5 |

| -CH₃ (Ester) | ¹³C | ~14.2 | s | - |

Note: The values presented are typical and may vary slightly depending on the solvent and spectrometer frequency.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique used to analyze the phosphorus center in molecules. For this compound, this method provides direct evidence of the pentavalent phosphonate group. The spectrum typically shows a single resonance, and its chemical shift is characteristic of the electronic environment around the phosphorus atom. This analysis is invaluable for distinguishing the target compound from potential phosphorus-containing starting materials or byproducts, such as triethyl phosphite (B83602) or other phosphate (B84403) species.

Table 2: Typical ³¹P NMR Chemical Shift for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated exact mass. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating data from NMR spectroscopy.

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₇O₅P |

| Calculated Exact Mass | 236.08136 Da |

| Observed Ion (e.g., [M+H]⁺) | 237.08919 Da |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

While this compound itself is achiral, it is a common substrate in asymmetric reactions (e.g., Michael additions) that generate chiral products. In these cases, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for determining the enantiomeric excess (e.e.) of the product. mdpi.com This technique separates the two enantiomers, allowing for their quantification based on the area of their respective peaks in the chromatogram. mdpi.com

Table 4: Illustrative Chiral HPLC Separation of a Hypothetical Chiral Product Derived from this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 8.5 | 95 |

| (S)-enantiomer | 10.2 | 5 |

| Enantiomeric Excess (e.e.) | | 90% |

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction in real-time. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, one can visualize the consumption of the starting materials and the formation of the product. The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. A successful reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new product spot with a different Rƒ value.

Table 5: Example TLC Data for a Reaction Involving this compound

| Compound | Rƒ Value (Hexane:EtOAc = 2:1) | Observation |

|---|---|---|

| Starting Aldehyde | 0.65 | Spot diminishes over time |

| This compound | 0.40 | Spot diminishes over time |

X-ray-Based Methods for Solid-State Structural Analysis

X-ray-based methods, particularly single-crystal X-ray diffraction, represent the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

Despite a thorough search of available scientific literature, specific X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, has not been reported. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, does not appear to contain an entry for this specific compound.

In the absence of experimental data for this compound, a general methodology for its solid-state structural analysis by X-ray crystallography can be described. The initial step would involve the growth of high-quality single crystals of the compound, which can be a challenging process. Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of crystallographic data.

While crystallographic data for the title compound is not available, studies on structurally related organophosphorus compounds have demonstrated the utility of X-ray diffraction in confirming molecular structures and understanding their solid-state behavior. For instance, the analysis of similar compounds has provided detailed insights into the geometry around the phosphorus center and the conformational preferences of the ester groups.

Should the crystal structure of this compound be determined in the future, the crystallographic data would be presented in a standardized format, as exemplified in the interactive table below, which remains unpopulated due to the current lack of data.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₉H₁₇O₅P |

| Formula weight | 236.20 g/mol |

| Crystal system | Not available |

| Space group | Not available |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z | Not available |

| Calculated density (g/cm³) | Not available |

| Absorption coefficient (mm⁻¹) | Not available |

| F(000) | Not available |

The determination of these parameters would provide an invaluable contribution to the chemical understanding of this compound.

Theoretical and Computational Chemistry Applied to Ethyl 2 Diethoxyphosphoryl Prop 2 Enoate

Quantum Chemical Calculations for Energetics and Transition States of Phosphonate (B1237965) Reactions

Quantum chemical calculations are instrumental in mapping the potential energy surface of phosphonate reactions. These methods are used to determine the energies of reactants, intermediates, products, and, most importantly, transition states. By identifying the energy barriers associated with different steps, researchers can pinpoint the rate-determining step of a reaction.

In the context of the Horner-Wadsworth-Emmons reaction, a pivotal transformation for phosphonates, high-level quantum mechanical calculations have been employed to explore the reaction mechanism in detail. acs.org Studies have revealed that the reaction proceeds through several key steps, including the deprotonation of the phosphonate, nucleophilic addition to a carbonyl compound to form an oxyanion intermediate, and subsequent ring closure to an oxaphosphetane. nih.gov

Computational investigations have shown that the formation of the oxaphosphetane intermediate is often the rate-determining step. nih.gov The energetics of this step, along with the stability of the preceding intermediates, are significantly influenced by factors such as solvent effects, the nature of the cation associated with the phosphonate carbanion, and the substituents on the phosphonate reagent. acs.orgelsevierpure.com Solvation, for instance, can have a drastic influence on the reaction path, sometimes making the initial bimolecular formation of the oxyanion the rate-limiting step. acs.org

Table 1: Key Mechanistic Steps of the Horner-Wadsworth-Emmons Reaction Investigated by Quantum Chemistry

| Step | Description | Computational Focus |

|---|---|---|

| 1. Deprotonation | A base removes the acidic proton alpha to the phosphoryl and carbonyl groups. | Calculation of pKa and stability of the resulting phosphonate carbanion. |

| 2. Nucleophilic Addition | The phosphonate carbanion adds to an aldehyde or ketone. | Modeling the trajectory and energy barrier for the formation of the oxyanion intermediate. |

| 3. Oxaphosphetane Formation | The oxyanion intermediate undergoes ring closure. | Calculation of the transition state energy for cyclization; often the rate-determining step. nih.gov |

| 4. P-C and O-C Bond Cleavage | The oxaphosphetane intermediate collapses to form the alkene and a phosphate (B84403) byproduct. | Analysis of the fragmentation pathway and energy release. |

Molecular Modeling of Reaction Selectivities, Including Diastereoselectivity and Enantioselectivity

Molecular modeling is a critical tool for understanding and predicting the selectivity of chemical reactions. For phosphonate-mediated transformations that can yield different stereoisomers, computational models can elucidate the factors that favor the formation of one isomer over another.

In the HWE reaction, the primary selectivity concern is typically the ratio of (E)- to (Z)-alkenes. Computational studies have successfully rationalized the experimentally observed trends in E/Z selectivity. acs.orgelsevierpure.com The stereochemical outcome is determined by the relative energies of the transition states leading to the different diastereomeric oxaphosphetane intermediates.

Several key factors influencing this selectivity have been identified and analyzed through computational models:

Steric Effects : The steric bulk of the aldehyde and the phosphonate substituents can create preferential alignments in the transition state, favoring the formation of the less sterically hindered (E)-alkene.

Electronic Effects : Electron-withdrawing substituents on the phosphonate can stabilize the intermediates and transition states, which can influence the reversibility of the initial addition step and ultimately impact the Z-selectivity. elsevierpure.comresearchgate.net

Cation Effects : The nature of the metal cation (e.g., Li+, Na+, K+) used in the deprotonation step can affect the geometry and stability of the intermediates, thereby altering the diastereoselectivity of the reaction. wikipedia.org

These computational approaches allow for a systematic investigation of how modifications to the phosphonate structure or reaction conditions can be used to control the stereochemical outcome. wikipedia.org

Prediction of Stereochemical Outcomes in Phosphonate-Mediated Transformations

A significant achievement of computational chemistry is its ability to predict the stereochemical outcomes of reactions. By calculating the energy differences between the various diastereomeric transition states, a quantitative prediction of the product ratio can be made.

For the HWE reaction, ab initio calculations have been used to investigate the stereochemistry of the reaction between phosphonate enolates and aldehydes. These studies have shown that the transition state leading to the trans-olefin is energetically more stable than the transition state leading to the cis-olefin, which aligns with the common experimental observation that the HWE reaction predominantly yields (E)-alkenes. nih.govwikipedia.org The calculations can successfully reproduce the product selectivity observed in the laboratory. nih.gov

This predictive power is invaluable in synthetic chemistry for several reasons:

It allows for the in silico screening of different reagents and conditions to optimize a reaction for a desired stereochemical outcome.

It provides a mechanistic rationale for observed selectivities, deepening the fundamental understanding of the reaction.

It can guide the design of new, more selective phosphonate reagents for asymmetric synthesis.

Table 2: Factors Influencing Stereoselectivity in the HWE Reaction and Their Computational Rationale

| Factor | Observed Trend | Computational Explanation |

|---|---|---|

| Aldehyde Steric Bulk | Increased bulk favors (E)-alkene formation. wikipedia.org | Higher energy penalty for steric clash in the transition state leading to the (Z)-alkene. |

| Reaction Temperature | Higher temperatures often increase (E)-selectivity. wikipedia.org | Allows for equilibration to the thermodynamically more stable trans-intermediate. |

| Phosphonate Substituents | Electron-withdrawing groups can increase (Z)-selectivity. researchgate.net | Stabilization of intermediates and transition states reduces the reversibility of the reaction. researchgate.net |

| Metal Cation | Li+ salts often show higher (E)-selectivity than K+ salts. wikipedia.org | The smaller Li+ cation coordinates more tightly, influencing the geometry of the transition state. |

Density Functional Theory (DFT) Studies on Reaction Intermediates and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT studies provide detailed electronic structure information about reactants, intermediates, and transition states, offering a comprehensive picture of the entire reaction pathway.

In the study of phosphonate reactions, DFT is used to:

Optimize Geometries : Determine the lowest-energy three-dimensional structures of all species along the reaction coordinate, including transient intermediates like the four-membered oxaphosphetane ring.

Calculate Reaction Energies : Compute the relative energies of intermediates and the activation energies via transition states to construct a detailed energy profile of the reaction.

Analyze Electronic Structure : Investigate properties such as charge distribution and molecular orbitals to understand bonding changes throughout the reaction. For example, DFT can rationalize how electron-withdrawing groups alter the stability of a phosphonate carbanion. elsevierpure.com

A typical DFT investigation of the HWE reaction would map out the entire sequence: the formation of the phosphonate carbanion, its addition to the aldehyde, the formation of diastereomeric linear adducts, the subsequent cyclization through distinct transition states into oxaphosphetane intermediates, and the final fragmentation into the alkene product and phosphate byproduct. nih.gov This detailed mapping allows chemists to understand the subtle energetic differences that dictate the reaction's speed and stereochemical outcome.

Emerging Research Frontiers and Future Prospects for Ethyl 2 Diethoxyphosphoryl Prop 2 Enoate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a primary focus for improving the efficiency and selectivity of reactions involving ethyl 2-(diethoxyphosphoryl)prop-2-enoate. A significant area of research is the use of hydrogen-bond catalysis to promote enantioselective reactions. For instance, hydrogen-bond-promoted aldol (B89426) reactions with acyl phosphonates have been shown to produce α-hydroxy phosphonates with high diastereoselectivity and enantioselectivity. nih.gov While not directly involving this compound, these findings suggest a promising strategy for achieving asymmetric induction in its reactions.

Palladium(II)-catalyzed enantioselective additions are also being explored. For example, the addition of arylboronic acids to α-hydrazono phosphonates has been successfully achieved with high enantioselectivity using a Pd(II) catalyst. nih.govus.esrsc.org This approach could potentially be adapted for enantioselective transformations of this compound, leading to the synthesis of chiral phosphonate (B1237965) derivatives. The development of such catalytic systems is crucial for accessing enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

| Catalytic System | Reaction Type | Potential Application for this compound |

| Hydrogen-Bond Catalysis | Enantioselective Aldol Reactions | Asymmetric synthesis of functionalized phosphonates |

| Palladium(II) Catalysis | Enantioselective Arylation | Synthesis of chiral α-aryl phosphonate derivatives |

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of phosphonate synthesis into continuous flow systems is a rapidly growing area of research, offering advantages in terms of safety, efficiency, and scalability. lew.rothieme-connect.comacs.orgresearchgate.net The synthesis of various phosphonates, including hydroxymethyl phosphonates and alkyl phosphonates, has been successfully demonstrated in microfluidic reactors and other continuous flow setups. lew.roacs.org These systems allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities compared to traditional batch processes. lew.ro

The Michaelis-Arbuzov rearrangement, a key reaction for forming carbon-phosphorus bonds, has been intensified using continuous flow processes, achieving high productivities without the need for solvents or catalysts. acs.org Furthermore, the synthesis of α-aryl-α-aminophosphonates via the Kabachnik-Fields reaction has been performed in a continuous flow microwave reactor, resulting in high yields and shorter reaction times. researchgate.net These advancements pave the way for the automated and large-scale production of this compound and its derivatives, making them more accessible for industrial applications. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, are also being developed to accelerate the discovery and optimization of new reactions and phosphonate-based molecules. sigmaaldrich.com

Exploration of New Reactivity Modes and Unprecedented Transformations

Researchers are actively seeking to uncover novel reactivity modes of vinylphosphonates like this compound. One such example is the use of an aromatic aza-Claisen rearrangement of β,γ-unsaturated α-aminophosphonates to stereoselectively synthesize vinylphosphonates. rsc.org This transformation provides a new synthetic route to access these valuable compounds.

Another area of exploration is the Lewis acid-catalyzed phosphinoylation and halogenation of α,β-unsaturated ketones, which leads to the formation of γ-halo allylic phosphonates with high regio- and stereoselectivity. rsc.org This reaction demonstrates a new way to functionalize the carbon backbone of phosphonate-containing molecules. The discovery of such unprecedented transformations expands the synthetic toolbox available to chemists and enables the construction of novel molecular architectures. The activated double bond in this compound makes it a prime candidate for exploring new cycloaddition and Michael addition reactions. researchgate.net

Design of Next-Generation Phosphonate Reagents with Tunable Reactivity

The design of new phosphonate reagents with tailored reactivity is a key strategy for overcoming challenges in organic synthesis. A significant focus has been on developing modified Horner-Wadsworth-Emmons (HWE) reagents that offer enhanced stereoselectivity. mdpi.comnumberanalytics.comresearchgate.net For example, new reagents structurally similar to the Still-Gennari type have been developed for highly Z-selective HWE reactions, providing a valuable alternative to existing protocols. mdpi.com

Furthermore, novel HWE reagents have been synthesized to facilitate the preparation of mixed phosphonoacetates, which can be difficult to obtain through traditional methods. researchgate.net By modifying the substituents on the phosphorus atom, it is possible to fine-tune the electronic and steric properties of the reagent, thereby influencing the outcome of the olefination reaction. This ability to modulate reactivity is crucial for the synthesis of complex natural products and other biologically active molecules where precise control over stereochemistry is essential. The development of these next-generation phosphonate reagents will undoubtedly expand the scope and applicability of the HWE reaction and related transformations.

| Reagent Type | Key Feature | Application |

| Modified Still-Gennari Reagents | High Z-selectivity in HWE reactions | Stereoselective synthesis of alkenes |

| Novel Mixed Phosphonoacetates | Facile synthesis of mixed esters | Access to diverse phosphonate building blocks |

Expanding Applications in Specialized Organic Synthesis Domains

The unique properties of phosphonates continue to drive their application in various specialized areas of organic synthesis. In medicinal chemistry, the phosphonate group is often used as a bioisostere of a phosphate (B84403) or carboxylate group, leading to compounds with improved pharmacokinetic properties. nih.govfrontiersin.org Vinylphosphonates, including derivatives of this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules, such as antiviral and anticancer agents. researchgate.netacs.orgnih.gov The development of α-carboxy nucleoside phosphonates as potent HIV reverse transcriptase inhibitors highlights the potential of phosphonate chemistry in drug design. nih.gov

In materials science, polymers containing phosphonate groups are being investigated for a variety of applications. rsc.orgmdpi.comrsc.org Phosphonate-functionalized methacrylates, for instance, can be polymerized to create materials with enhanced adhesion to metal surfaces, flame retardancy, and biocompatibility. rsc.orgdiva-portal.org These polymers have potential uses in coatings, dental adhesives, and tissue engineering. rsc.orgdiva-portal.org The ability of phosphonate groups to interact with metal oxides also makes them useful for modifying the surfaces of materials like stainless steel. rsc.org

Q & A

Q. How to ensure ethical compliance in publishing datasets involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.